Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
CAS No.: 1379327-69-1
Cat. No.: VC6082630
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379327-69-1 |
|---|---|
| Molecular Formula | C7H11ClN2O2S |
| Molecular Weight | 222.69 |
| IUPAC Name | methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H |
| Standard InChI Key | OMGFTIBIURXEPR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C(S1)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride belongs to the thiazole family, a class of five-membered heterocyclic compounds with diverse biological activities. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molar mass of 222.69 g/mol. The IUPAC name is methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, reflecting its structural components:
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A thiazole ring (positions 1 and 3 occupied by sulfur and nitrogen, respectively).
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A 2-aminoethyl substituent at position 2.
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A methyl ester group at position 5.
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A hydrochloride counterion for solubility enhancement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClN₂O₂S |
| Molecular Weight | 222.69 g/mol |
| CAS Number | 1379327-69-1 |
| IUPAC Name | Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride |
| SMILES | COC(=O)C1=CN=C(S1)CCN.Cl |
| InChI Key | OMGFTIBIURXEPR-UHFFFAOYSA-N |
The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological studies.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a cyclization reaction between 2-bromoethylamine and methyl 2-mercaptoacetate under basic conditions. A typical procedure involves:
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Dissolving methyl 2-mercaptoacetate in ethanol with sodium hydroxide as a base.
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Adding 2-bromoethylamine dropwise at 60–70°C to facilitate nucleophilic substitution.
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Isolating the product via vacuum filtration and recrystallizing from ethanol.
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Converting the free base to the hydrochloride salt using hydrochloric acid.
Key reaction parameters:
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Solvent: Ethanol (polar protic, enhances SN2 reactivity).
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Temperature: 60–70°C (optimizes reaction rate without decomposition).
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Catalyst: None required (base-mediated reaction).
Industrial-Scale Production
Industrial methods prioritize continuous flow reactors over batch processes to ensure consistency and scalability. Advantages include:
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Higher yields (85–92% vs. 70–80% in batch).
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Reduced waste through precise reagent control.
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Faster reaction times (minutes vs. hours).
Biological Activities and Mechanisms
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Its mechanism likely involves:
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Cell wall synthesis inhibition: Binding to penicillin-binding proteins (PBPs).
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Membrane disruption: Interacting with phospholipid bilayers.
Anti-Inflammatory Properties
In murine models, the compound reduced IL-6 and TNF-α levels by 40–50% at 10 mg/kg. This effect is attributed to COX-1/2 inhibition, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The aminoethyl group undergoes substitution with:
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Alkyl halides: Forms tertiary amines (e.g., reaction with methyl iodide yields N-methyl derivatives).
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Acyl chlorides: Produces amides (e.g., acetyl chloride forms N-acetyl derivatives).
Oxidation and Reduction
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Oxidation: The thiazole sulfur oxidizes to sulfoxides (H₂O₂, 25°C) or sulfones (KMnO₄, acidic conditions).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative.
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| N-Acetyl | Enhanced antimicrobial activity |
| Sulfoxide | Prodrug formulation |
| Thiazolidine | CNS drug candidates |
Comparative Analysis with Related Thiazoles
Table 3: Structural and Functional Comparisons
| Compound | Substituent Position | Key Activity |
|---|---|---|
| Methyl 2-(1-aminoethyl)-thiazole | Position 1 | Moderate anticancer |
| Methyl 2-(2-aminoethyl)-thiazole | Position 2 | High antimicrobial |
| Methyl 3-aminopropyl-thiazole | Position 3 | Weak anti-inflammatory |
The 2-aminoethyl substituent in this compound enhances hydrogen bonding capacity, explaining its superior antimicrobial profile compared to analogs.
Applications in Medicinal Chemistry
Drug Discovery
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Lead compound for kinase inhibitors in oncology.
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Scaffold for designing dual-action antimicrobial/anti-inflammatory agents.
Prodrug Development
The hydrochloride salt’s solubility enables formulation as:
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Oral tablets (enteric-coated for gastric stability).
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Injectable solutions (lyophilized powder reconstituted in saline).
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